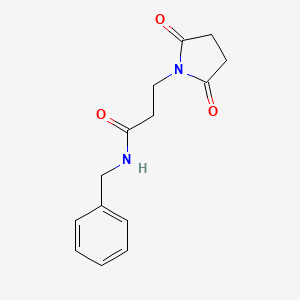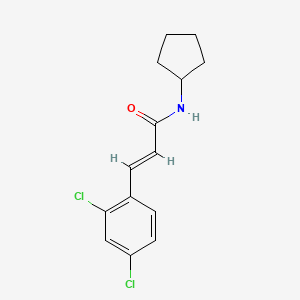![molecular formula C12H15N3O2S B5789702 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of drugs known as positive allosteric modulators (PAMs) of the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is involved in cognitive processes such as learning and memory. In
Wirkmechanismus
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide acts as a PAM of the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7nAChR has been shown to enhance cognitive function, and PAMs such as N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide can potentiate this effect by increasing the sensitivity of the receptor to its endogenous ligand, acetylcholine.
Biochemical and Physiological Effects
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been shown to enhance cognitive function in animal models by improving attention, learning, and memory. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes. In addition, N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been shown to have minimal effects on locomotor activity and anxiety, indicating its potential as a safe and effective cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is its high selectivity for the α7nAChR, which reduces the risk of off-target effects. N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide. One potential direction is to investigate the effects of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide on cognitive function in human clinical trials. Another potential direction is to explore the potential therapeutic applications of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and ADHD. Additionally, further research is needed to optimize the pharmacokinetic properties of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide involves a multi-step process that starts with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 2-amino-5-(1-ethylpropyl)-1,3,4-thiadiazole in the presence of a base to yield N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide. The purity and yield of the final product are optimized by using appropriate solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide has also been shown to enhance learning and memory in healthy animals and humans, suggesting its potential as a cognitive enhancer.
Eigenschaften
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-3-8(4-2)11-14-15-12(18-11)13-10(16)9-6-5-7-17-9/h5-8H,3-4H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMNFNLWKDCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)


![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)


![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)

![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)



